

4-Chlorobenzo[b]thiophene molecular weight and formula

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Compound of Interest

Compound Name: 4-Chlorobenzo[b]thiophene

Cat. No.: B105630

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An In-depth Technical Guide to **4-Chlorobenzo[b]thiophene**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzo[b]thiophene is a halogenated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and organic synthesis. As a derivative of benzo[b]thiophene, a scaffold present in several biologically active molecules, it serves as a critical building block for the synthesis of complex pharmaceutical agents.^{[1][2]} Its structural features, comprising a fused benzene and thiophene ring with a chlorine substituent, impart unique reactivity and properties that are leveraged in the development of novel therapeutics.

This technical guide provides a comprehensive overview of **4-Chlorobenzo[b]thiophene**, covering its fundamental physicochemical properties, detailed spectroscopic characterization, established synthesis methodologies, and its pivotal role in drug discovery, most notably as a key intermediate in the synthesis of the atypical antipsychotic drug, brexpiprazole.^{[3][4]} The insights and protocols described herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their work.

Physicochemical and Structural Properties

The fundamental properties of **4-Chlorobenzo[b]thiophene** are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ ClS	[5][6][7]
Molecular Weight	168.64 g/mol	[5][6][8]
CAS Number	66490-33-3	[5]
Appearance	Clear light yellow oil to white/light yellow semi-solid or pale brown liquid	[6][7]
Melting Point	81-82 °C	[6][9]
Boiling Point	0.8 °C (at 155-165 Torr)	[6][9]
Solubility	Low solubility in water; Soluble in organic solvents (ethanol, dichloromethane, acetone, chloroform)	[8][9]
Stability	Stable under normal conditions; may react with strong oxidizing agents	[8]

The structure, defined by the CAS number 66490-33-3, consists of a bicyclic system where the chlorine atom is positioned at the 4th carbon of the benzo[b]thiophene ring.[5] This specific substitution pattern is crucial for its subsequent chemical transformations in multi-step syntheses.

Spectroscopic Characterization

Structural elucidation and purity assessment of **4-Chlorobenzo[b]thiophene** rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive characterization.

^1H NMR Spectroscopy: The proton NMR spectrum reveals the arrangement of hydrogen atoms on the bicyclic ring. Reported chemical shifts (in DMSO-d_6) are:

- δ 7.38 (1H, t, $J = 8.4$ Hz)
- δ 7.51 (1H, dd, $J = 5.5, 0.8$ Hz)
- δ 7.48 (1H, dd, $J = 7.7, 0.9$ Hz)
- δ 7.94 (1H, dd, $J = 5.5, 0.4$ Hz)
- δ 8.02 (1H, dt, $J = 8.0, 0.9$ Hz)[9][10]

Another set of reported shifts (in CDCl_3) includes:

- δ 7.26 (t, 1H, $J = 7.8$ Hz)
- δ 7.36 (dd, 1H, $J = 7.8, 0.9$ Hz)
- δ 7.50 (d, 1H, $J = 5.7$ Hz)
- δ 7.52 (d, 1H, $J = 5.7$ Hz)
- δ 7.76 (d, 1H, $J = 7.8$ Hz)[3]

The distinct splitting patterns and coupling constants (J values) are instrumental in assigning each proton to its specific position on the aromatic rings.

^{13}C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework. Reported chemical shifts (in CDCl_3) are:

- δ 121.12
- δ 122.40
- δ 125.02
- δ 127.43

- δ 128.93
- δ 138.06
- δ 141.07[3]

These spectral data serve as a reliable fingerprint for the verification of the compound's identity and purity in a laboratory setting.

Synthesis Methodologies

The synthesis of **4-Chlorobenzo[b]thiophene** is a critical aspect of its utility. Several routes have been developed, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.

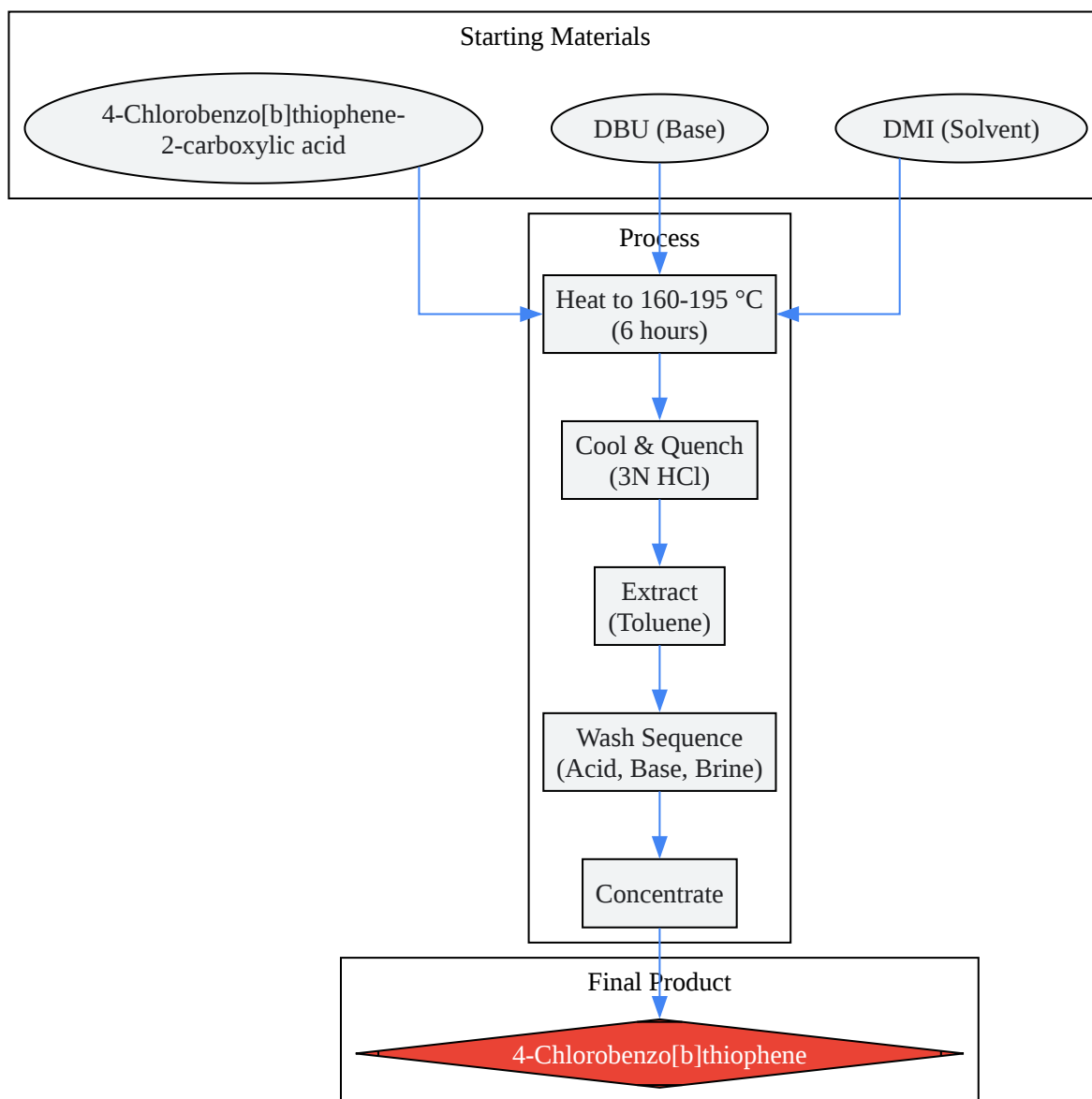
Method 1: Decarboxylation of 4-Chlorobenzo[b]thiophene-2-carboxylic acid

A widely cited and practical method involves the decarboxylation of a carboxylic acid precursor. This approach is robust and has been implemented on a pilot scale.[3] The causality behind this process lies in the thermal removal of a carboxyl group, a common strategy for generating substituted aromatic compounds. The use of a high-boiling solvent and a non-nucleophilic base facilitates the reaction at elevated temperatures.

Experimental Protocol:

- **Reaction Setup:** A mixture of 2-carboxy-4-chlorobenzo[b]thiophene (50.00 g), 1,3-dimethyl-2-imidazolidinone (DMI; 200 ml), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU; 140.7 ml) is prepared in a suitable reaction vessel.[9][10]
- **Heating:** The mixture is heated to 160-195 °C with continuous stirring for approximately 6 hours.[9][10] The high temperature provides the necessary activation energy for the decarboxylation to proceed.
- **Quenching:** After the reaction is complete, the mixture is cooled to 10 °C. It is then slowly added to pre-cooled (10 °C) 3N hydrochloric acid (350 ml) to neutralize the base (DBU) and precipitate the product.[9][10]

- Extraction & Wash: The product is extracted with toluene (500 ml). The organic layer is sequentially washed with 3N hydrochloric acid, water, aqueous sodium bicarbonate solution, water, brine, and a final water wash to remove impurities and residual reagents.^{[9][10]}
- Isolation: The toluene is removed under reduced pressure (concentrated) to yield the final product, **4-Chlorobenzo[b]thiophene**.^{[9][10]}

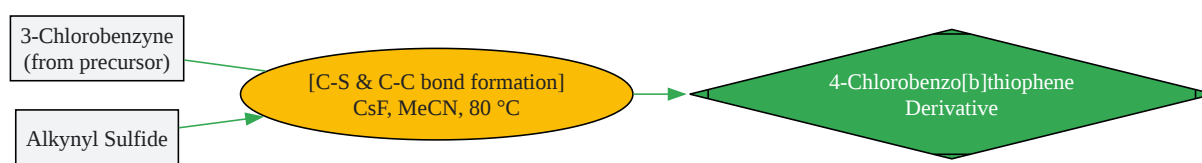


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Caption: Decarboxylation synthesis workflow.

Method 2: One-Step Aryne Cyclization

A more recent and elegant approach involves a one-step synthesis through an aryne intermediate. This method capitalizes on the reaction between an aryne precursor and an alkynyl sulfide. [1] Treatment of a mixture of 2-chloro-6-(trimethylsilyl)phenyl triflate (an aryne precursor) and an ethyl alkynyl sulfide with cesium fluoride in acetonitrile at elevated temperatures yields the substituted benzo[b]thiophene core. [1][11] This method showcases a modern synthetic strategy that allows for the rapid construction of the heterocyclic system.



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Caption: Aryne-based synthesis pathway.

Applications in Drug Discovery and Development

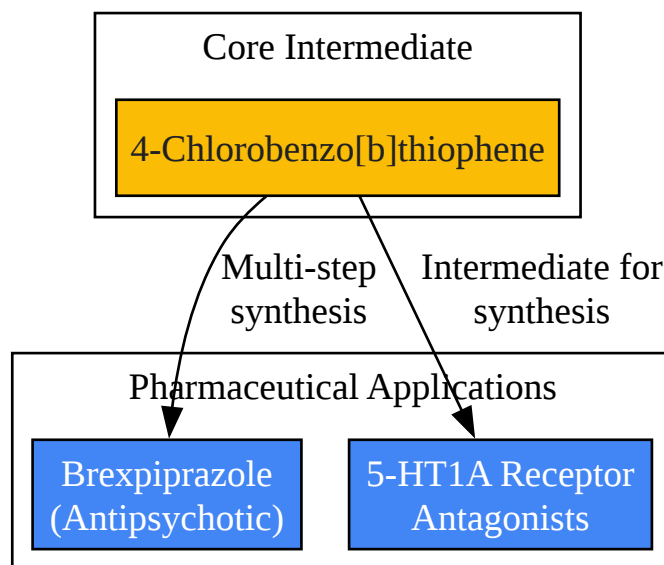
The primary value of **4-Chlorobenzo[b]thiophene** lies in its role as a versatile intermediate for active pharmaceutical ingredients (APIs). The benzo[b]thiophene core is a privileged structure in medicinal chemistry, found in drugs such as the selective estrogen receptor modulator raloxifene and the antifungal agent sertaconazole. [1][2]

Key Intermediate for Brexpiprazole

4-Chlorobenzo[b]thiophene is most notably a key intermediate in the synthesis of brexpiprazole, an atypical antipsychotic used for the treatment of schizophrenia. [3][4] Its structural integrity is carried through several synthetic steps to form the core of the final drug molecule. The development of efficient and scalable syntheses for this intermediate is therefore of high commercial and clinical importance. [3]

Precursor for Serotonin Receptor Antagonists

The compound also serves as an intermediate for preparing 1-aryloxy-3-piperidinylpropan-2-ols, a class of molecules investigated for their dual 5-HT_{1A} receptor antagonism.[6][9] This highlights its utility in developing treatments for neurological and psychiatric disorders beyond schizophrenia.



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